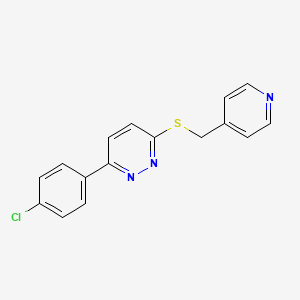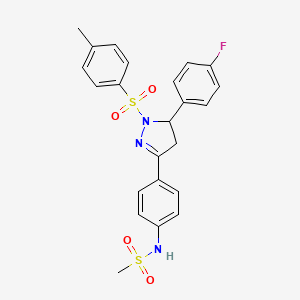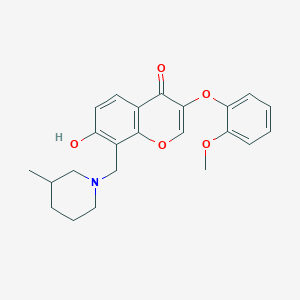
3-(4-Chlorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is a chemical compound with potential applications in scientific research. It is a pyridazine derivative that has been synthesized through various methods and has shown promising results in various studies.
Scientific Research Applications
Interaction with Benzodiazepine Receptors
A study focused on the syntheses of imidazo[1,2-b]pyridazines, closely related to 3-(4-Chlorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine, revealed that these compounds exhibit selective interaction with central and mitochondrial benzodiazepine receptors. The research suggested that imidazo[1,2-b]pyridazines have higher selectivity for mitochondrial receptors compared to their imidazo[1,2-a]pyridine counterparts (Barlin, Davies & Harrison, 1997).
Synthesis and Reaction with Nucleophiles
Another study highlighted the synthesis of various derivatives of 3-[(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone, a structure akin to the compound . The derivatives were formed through reactions with hydrazine derivatives, hydroxyl-amine hydrochloride, and other nucleophiles, indicating the compound’s potential for diverse chemical modifications (Sayed & Ali, 2007).
Biological and Antimicrobial Activity
The synthesis of novel arylazothiazole disperse dyes containing structures related to this compound demonstrated significant biological activities. These activities include antioxidant, antitumor against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi. This suggests the compound's potential application in biological and medical fields (Khalifa et al., 2015).
Synthesis and Pharmacological Screening
A related compound, ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate, was synthesized and further modified to derive new pyrazolo[3,4-c]pyridazine derivatives. These derivatives were subjected to pharmacological screening, indicating the potential medicinal applications of such compounds (Zabska et al., 1998).
Herbicidal Activities
A study on 4-(3-Trifluoromethylphenyl)pyridazine, structurally related to the compound of interest, showed significant herbicidal activities. The derivatives synthesized in this study could inhibit chlorophyll and exhibited herbicidal activities against dicotyledonous plants, suggesting agricultural applications (Xu et al., 2008).
properties
IUPAC Name |
3-(4-chlorophenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3S/c17-14-3-1-13(2-4-14)15-5-6-16(20-19-15)21-11-12-7-9-18-10-8-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGYAASMJAHWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-methylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2441569.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B2441572.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone](/img/structure/B2441573.png)





![Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2441582.png)

![3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide](/img/structure/B2441587.png)
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2441590.png)
